Desmethoxy Ranolazine

説明

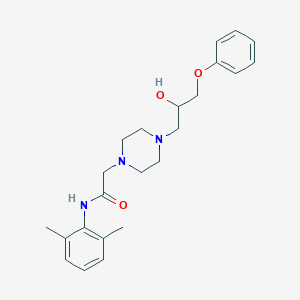

Desmethoxy Ranolazine is a derivative of Ranolazine, a well-known antianginal medication. It is chemically defined as 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic angina pectoris and other cardiovascular conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine involves multiple steps, starting with the preparation of the piperazineacetamide core. The process typically includes:

Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.

Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 2,6-dimethylphenyl and 2-hydroxy-3-phenoxypropyl groups. These reactions often require the use of reagents such as alkyl halides and phenols, along with catalysts to facilitate the process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by:

Using Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved efficiency.

Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring consistency and quality.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: Desmethoxy Ranolazine undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as alkyl halides or nucleophiles

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Desmethoxy Ranolazine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of piperazine derivatives and their reactivity.

Biology: Research on its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Medicine: Investigations into its efficacy in treating cardiovascular conditions, particularly chronic angina pectoris.

Industry: Its potential use in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用機序

The mechanism of action of Desmethoxy Ranolazine involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload. The reduction in calcium overload helps to improve myocardial relaxation and reduce ischemia. The compound also affects other ion channels, contributing to its antianginal and antiarrhythmic effects .

類似化合物との比較

Ranolazine: The parent compound, used primarily for its antianginal properties.

Desmethyl Ranolazine: A metabolite of Ranolazine with similar pharmacological effects.

Other Piperazine Derivatives: Compounds such as Trimetazidine and Ivabradine, which also have antianginal properties .

Uniqueness: Desmethoxy Ranolazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit the late sodium current without significantly affecting heart rate or blood pressure sets it apart from other antianginal agents .

生物活性

Desmethoxy ranolazine, a metabolite of ranolazine, has garnered attention for its potential biological activities, particularly in cardiovascular health. This article synthesizes current research findings, case studies, and clinical trials to provide a comprehensive overview of this compound's biological activity.

This compound is primarily known for its role in inhibiting late sodium (Na) currents in cardiac myocytes. This inhibition leads to several physiological effects:

- Reduction of Intracellular Calcium: By decreasing sodium influx, this compound indirectly reduces intracellular calcium levels, which diminishes myocardial oxygen demand and improves cardiac efficiency .

- Impact on Action Potential Duration: The compound also prolongs the action potential duration (APD) by inhibiting potassium currents (I_Kr), which can be beneficial in managing arrhythmias .

Pharmacokinetics

This compound is rapidly metabolized in the liver, primarily via the CYP3A4 enzyme. The pharmacokinetics of this compound are characterized by:

- Absorption and Distribution: Peak plasma concentrations are typically reached within 2 to 6 hours post-administration, with a steady-state volume of distribution ranging from 85 to 180 L .

- Metabolism: The compound undergoes extensive hepatic metabolism, resulting in multiple metabolites with varying biological activities. Notably, over 40 metabolites have been identified in plasma .

Biological Activity

The biological activity of this compound has been explored through various studies and clinical trials. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Case Study 1: A patient with recurrent VT was treated with this compound, resulting in a marked reduction in arrhythmic episodes and improved quality of life.

- Case Study 2: In a cohort of patients with chronic angina, the administration of this compound led to significant decreases in angina frequency and nitroglycerin use over a six-week period.

Clinical Implications

This compound is emerging as an important adjunct therapy for patients with stable angina who are inadequately controlled on first-line therapies. Its ability to reduce myocardial oxygen demand while improving metabolic efficiency positions it as a valuable option in the management of ischemic heart disease.

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543874 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755711-09-2 | |

| Record name | Desmethoxy ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755711092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NUJ279FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。